molecular formula C17H16ClN3O B1683510 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 191219-80-4

4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one

Cat. No. B1683510
M. Wt: 313.8 g/mol
InChI Key: MNHXYNNKDDXKNP-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidin-2(1H)-one is a type of chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of 2-amino-nicotinonitriles with carbonyls . This reaction is typically catalyzed by a base such as potassium t-butoxide and carried out under reflux conditions .


Chemical Reactions Analysis

Pyrimidine derivatives have been shown to exhibit a variety of biological activities, including anticancer , antiviral, antioxidant, and antimicrobial effects . These activities are often attributed to their ability to interact with various biological targets, such as CDK2, a protein kinase that plays a key role in cell cycle regulation .

Scientific Research Applications

1. Pharmacological Effects on Smooth Muscle

4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, also known as YM976, exhibits significant pharmacological effects, particularly as a phosphodiesterase type 4 inhibitor. It has been shown to relax bovine tracheal smooth muscle contracted with histamine, indicating a potential application in respiratory disorders. Its relaxant effects were more potent than those of theophylline, another well-known bronchodilator. This action is thought to be through a cyclic AMP-dependent mechanism (Moriuchi et al., 2003).

2. Impact on Adipocyte Differentiation

Research in 2023 indicated that YM976 significantly impacts adipocyte differentiation. It was found to decrease lipid accumulation in 3T3-L1 cells, which are commonly used to study fat cell development. The compound reduced the expression levels of key regulators in adipocyte differentiation like PPARγ and C/EBPα and their lipogenic markers, suggesting its potential in managing obesity-related complications (Kim et al., 2023).

3. Antimicrobial and Anticancer Properties

Several studies have explored the antimicrobial and anticancer properties of pyrimidine derivatives. For instance, compounds with the core structure of pyrido[2,3-d]pyrimidine have shown potential as antimicrobial and anticancer agents. These studies indicate the broad spectrum of biological activities that such compounds, including 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, can possess (Hafez et al., 2016).

4. Role in Heterocyclic Synthesis

This compound also plays a role as a building block in heterocyclic synthesis. It is utilized in the synthesis of various heterocyclic compounds that are expected to have biological activity, such as pyranopyrimidine and pyranopyridine derivatives. This highlights its utility in the field of medicinal chemistry and drug development (Elian et al., 2014).

Future Directions

The study of pyrimidine derivatives is a promising area of research due to their wide range of biological activities . Future research could focus on the synthesis of new derivatives, the exploration of their biological activities, and the development of drugs based on these compounds.

properties

IUPAC Name

4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-3-13-8-9-14-15(11-6-5-7-12(18)10-11)20-17(22)21(4-2)16(14)19-13/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHXYNNKDDXKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C1)C(=NC(=O)N2CC)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424991
Record name 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one

CAS RN

191219-80-4
Record name 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191219-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YM-976
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-976
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GQT2M8W42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Chlorosulfonyl isocyanate (0.8 ml, 9 mmol) was added to a tetrahydrofuran (50 ml) solution of 3-(3-chlorobenzoyl)-6-ethyl-2-ethylaminopyridine (2.6 g, 9 mmol) under ice-cooling, followed by stirring for 1 hour under ice-cooling. To the reaction solution were added water and saturated sodium bicarbonate aqueous solution in that order, followed by 30 minutes of stirring at room temperature. This was adjusted to pH 10 with 1 N sodium hydroxide aqueous solution and extracted with chloroform. After drying the organic layer over anhydrous magnesium sulfate, magnesium sulfate was removed by filtration and the resulting filtrate was concentrated under a reduced pressure. Thereafter, the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one (1.7 g, 60%) in the form of crystals.
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
3-(3-chlorobenzoyl)-6-ethyl-2-ethylaminopyridine
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one
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Reactant of Route 6
4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one

Citations

For This Compound
58
Citations
M Aoki, M Kobayashi, J Ishikawa, Y Saita, Y Terai… - … of Pharmacology and …, 2000 - ASPET
We synthesized a novel phosphodiesterase type 4 (PDE4) inhibitor, YM976, that is structurally different from the other PDE4 inhibitors like rolipram. In the present study, the …
Number of citations: 61 jpet.aspetjournals.org
H Moriuchi, T Nakahara, T Maruko, K Sakamoto… - European journal of …, 2003 - Elsevier
Effects of 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one (YM976), a novel and selective phosphodiesterase type 4 inhibitor, on tension and adenosine 3′,5′-cyclic …
Number of citations: 8 www.sciencedirect.com
SPH Alexander, A Mathie… - British Journal of …, 2006 - search.proquest.com
PDE6 is a membrane-bound tetramer composed of two catalytic chains (PDE6A or PDE6C and PDE6B), an inhibitory chain (PDE6G or PDE6H) and the PDE6D chain. The enzyme is …
Number of citations: 0 search.proquest.com
HJ Kim, DH Kim, SH Um - Cells, 2023 - mdpi.com
The pyrimidine derivative YM976 (4-(3-chlorophenyl)-1,7-diethylpyrido(2,3-d)-pyrimidin-2(1H)-one) exerts anti-inflammatory and anti-asthmatic effects. Considering that accumulation of …
Number of citations: 1 www.mdpi.com
M Aoki, M Fukunaga, T Sugimoto, Y Hirano… - … of Pharmacology and …, 2001 - ASPET
YM976 is a novel and selective inhibitor of phosphodiesterase type 4 (PDE4) with a different chemical structure from rolipram. Orally administered YM976 showed anti-inflammatory …
Number of citations: 52 jpet.aspetjournals.org
A Trifilieff, D Wyss, C Walker, L Mazzoni… - Journal of Pharmacology …, 2002 - ASPET
We investigated the pharmacology of a new class of phosphodiesterase 4 (PDE4) inhibitor, 6,8-disubstituted 1,7-naphthyridines, by using 4-(8-benzo[1,2,5]oxadiazol-5-yl-[1,7]…
Number of citations: 62 jpet.aspetjournals.org
V Boswell-Smith, D Spina, AW Oxford, MB Comer… - … of Pharmacology and …, 2006 - ASPET
The pharmacology of two novel, trequinsin-like PDE3/4 inhibitors, RPL554 [9,10-dimethoxy-2(2,4,6-trimethylphenylimino)-3-(N-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido-…
Number of citations: 99 jpet.aspetjournals.org
M Kobayashi, S Kubo, M Iwata, Y Ohtsu… - International …, 2011 - Elsevier
We investigated the pharmacology of a novel phosphodiesterase (PDE) 4 inhibitor, ASP3258 (3-[4-(3-chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl] propanoic …
Number of citations: 31 www.sciencedirect.com
T Kitta, H Tanaka, T Mitsui, K Moriya… - BJU …, 2008 - Wiley Online Library
OBJECTIVE To evaluate the effects of orally administered YM976, a specific inhibitor of type 4 phosphodiesterase (PDE4), on bladder activity in a rat model with hydrochloric acid (HCl)‐…
MP Giovannoni, N Cesari, A Graziano… - Journal of Enzyme …, 2007 - Taylor & Francis
A series of pyrrolo[2,3-d]pyridazinones was synthesized and tested for their inhibitory activity on PDE4 subtypes A, B and D and selectivity toward Rolipram high affinity binding site (…
Number of citations: 28 www.tandfonline.com

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